Cas no 2108456-82-0 (5,6,7,8-Tetrahydro-1,2,4-triazolo4,3-apyrazine-3-carboxylic Acid Sodium Salt)

5,6,7,8-Tetrahydro-1,2,4-triazolo4,3-apyrazine-3-carboxylic Acid Sodium Salt Chemical and Physical Properties
Names and Identifiers
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- sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carbo xylate
- 5,6,7,8-Tetrahydro-1,2,4-triazolo4,3-apyrazine-3-carboxylic Acid Sodium Salt
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- Inchi: 1S/C6H8N4O2.Na.H/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;;/h7H,1-3H2,(H,11,12);;
- InChI Key: FKZYEMGGAGFLGF-UHFFFAOYSA-N
- SMILES: C(C1=NN=C2CNCCN12)(=O)O.[NaH]
5,6,7,8-Tetrahydro-1,2,4-triazolo4,3-apyrazine-3-carboxylic Acid Sodium Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T890680-500mg |
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic Acid Sodium Salt |
2108456-82-0 | 500mg |
$ 800.00 | 2023-09-05 | ||
Enamine | EN300-746267-2.5g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 2.5g |
$2660.0 | 2024-05-23 | |
Enamine | EN300-746267-0.05g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 0.05g |
$315.0 | 2024-05-23 | |
Enamine | EN300-746267-0.25g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 0.25g |
$672.0 | 2024-05-23 | |
TRC | T890680-250mg |
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic Acid Sodium Salt |
2108456-82-0 | 250mg |
$689.00 | 2023-05-17 | ||
Enamine | EN300-746267-0.1g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 0.1g |
$470.0 | 2024-05-23 | |
Enamine | EN300-746267-10.0g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 10.0g |
$5837.0 | 2024-05-23 | |
Enamine | EN300-746267-0.5g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 0.5g |
$1058.0 | 2024-05-23 | |
TRC | T890680-50mg |
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic Acid Sodium Salt |
2108456-82-0 | 50mg |
$155.00 | 2023-05-17 | ||
Enamine | EN300-746267-1.0g |
sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
2108456-82-0 | 95% | 1.0g |
$1357.0 | 2024-05-23 |
5,6,7,8-Tetrahydro-1,2,4-triazolo4,3-apyrazine-3-carboxylic Acid Sodium Salt Related Literature
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 5,6,7,8-Tetrahydro-1,2,4-triazolo4,3-apyrazine-3-carboxylic Acid Sodium Salt
Introduction to 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt (CAS No. 2108456-82-0)
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt, identified by its CAS number 2108456-82-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the triazoloapyrazine class, a structural motif known for its broad spectrum of biological activities. The sodium salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.
The molecular structure of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt features a fused ring system consisting of a triazole ring connected to an apyrazine ring. This unique arrangement contributes to its distinct chemical properties and potential pharmacological effects. The presence of a carboxylic acid group and its sodium salt form suggests that this compound may exhibit acidic characteristics and could be involved in various biochemical interactions.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt has been studied for its potential role in modulating various biological pathways. Research indicates that this compound may possess inhibitory effects on certain enzymes and receptors associated with inflammatory responses and cellular proliferation. These properties make it an attractive candidate for further exploration in the development of novel therapeutic agents.
One of the most compelling aspects of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt is its structural versatility. The triazoloapyrazine scaffold provides a rich framework for chemical modification, allowing researchers to tailor the compound's properties for specific applications. This flexibility has led to numerous derivatives being investigated for their pharmacological potential. For instance, modifications at the carboxylic acid group or the nitrogen atoms of the triazole and apyrazine rings can significantly alter the compound's bioactivity and selectivity.
Recent studies have highlighted the importance of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt in the context of anti-inflammatory and anticancer research. Preclinical investigations suggest that this compound may interfere with key signaling pathways involved in inflammation and tumor growth. Specifically, it has been observed to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. Additionally, its ability to interact with certain receptor families has been linked to its potential anti-cancer effects.
The synthesis of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-apyrazine]-3-carboxylic Acid Sodium Salt involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the triazole ring followed by its fusion with the apyrazine moiety. The introduction of the carboxylic acid group and subsequent salt formation are critical steps that determine the compound's final properties. Advanced synthetic methodologies have been employed to optimize yield and purity,ensuring that the final product meets pharmaceutical standards.
In terms of pharmacokinetics,the sodium salt form of 5,6,7,8-Tetrahydro-l,2,4-triazolo【4,3—apyrazine】—3—carboxylic Acid Sodium Salt offers improved solubility compared to its free acid form。This enhanced solubility can lead to better absorption rates when administered orally or intravenously,thereby increasing bioavailability。Furthermore,the sodium salt may exhibit more stable physicochemical properties during storage and transportation,making it a practical choice for industrial applications。
The potential therapeutic applications of 5,6,7,8-Tetrahydro-l,2,4-triazolo【4,3—apyrazine】—3—carboxylic Acid Sodium Salt extend beyond anti-inflammation and anti-cancer treatments。Emerging research suggests that this compound may also have neuroprotective effects,making it a candidate for investigating neurodegenerative diseases such as Alzheimer's and Parkinson's。Additionally,its interaction with bacterial enzymes has prompted studies into its potential as an antimicrobial agent。
As our understanding of biological systems continues to evolve,the demand for innovative therapeutic agents increases。Compounds like 5,6,7,8-Tetrahydro-l,2،4-triazolo【4,3—apyrazine】—3—carboxylic Acid Sodium Salt play a crucial role in this ongoing quest by providing new molecular scaffolds for drug discovery。The versatility of heterocyclic compounds ensures that they will remain at the forefront of medicinal chemistry research for years to come。
The future direction of research on 5,6,7,8-Tetrahydro-l,2،4-triazolo【4،3—apyrazine】—3—carboxylic Acid Sodium Salt lies in exploring its mechanism of action in greater detail。Elucidating how this compound interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential。Furthermore،investigating novel derivatives through structure—activity relationship (SAR) studies could uncover more potent and selective analogs with improved pharmacological profiles。
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